1,2,5-Trimethylpiperidin-4-yl propanoate
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Overview
Description
1,2,5-Trimethyl-4-piperidyl propionate is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by its unique structure, which includes a piperidine ring substituted with methyl groups and a propionate ester. This compound is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1,2,5-trimethyl-4-piperidyl propionate typically involves several steps, starting from readily available precursors. One common method involves the alkylation of piperidine derivatives followed by esterification. The reaction conditions often include the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often incorporating advanced purification techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
1,2,5-Trimethyl-4-piperidyl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol, often using reagents like lithium aluminum hydride.
Scientific Research Applications
1,2,5-Trimethyl-4-piperidyl propionate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs with analgesic and anesthetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,5-trimethyl-4-piperidyl propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. These interactions often involve binding to receptor sites or inhibiting enzyme activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
1,2,5-Trimethyl-4-piperidyl propionate can be compared to other piperidine derivatives, such as:
1,2,5-Trimethyl-4-phenylpiperidine: Known for its use in the synthesis of analgesics.
1,2,5-Trimethyl-4-hydroxy-4-piperidyl carbinols: These compounds have applications in the synthesis of various pharmaceuticals.
1,2,5-Trimethyl-4-oxiranylpiperidin-4-ol: Used in antimicrobial research. The uniqueness of 1,2,5-trimethyl-4-piperidyl propionate lies in its specific ester functionality, which allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
(1,2,5-trimethylpiperidin-4-yl) propanoate |
InChI |
InChI=1S/C11H21NO2/c1-5-11(13)14-10-6-9(3)12(4)7-8(10)2/h8-10H,5-7H2,1-4H3 |
InChI Key |
KNMVFWWXROFBOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CC(N(CC1C)C)C |
Origin of Product |
United States |
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